
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide, also known as SMT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of the enzyme, carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance and fluid secretion in the body.
Mechanism Of Action
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide acts as a potent inhibitor of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance and fluid secretion in the body. By inhibiting carbonic anhydrase, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can also affect the transport of ions, such as chloride and bicarbonate, across cell membranes, which further contributes to its physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide are primarily related to its inhibition of carbonic anhydrase. By decreasing the production of bicarbonate ions, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can affect the pH of various tissues and fluids in the body. For example, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been shown to decrease the pH of cerebrospinal fluid, which may have implications for the treatment of conditions such as epilepsy and migraine. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been shown to decrease the production of aqueous humor in the eye, which can help to reduce intraocular pressure in glaucoma patients.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to investigate the effects of carbonic anhydrase inhibition on various physiological processes with a high degree of specificity. However, one of the limitations of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has a relatively short half-life in the body, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have therapeutic applications in conditions such as glaucoma and epilepsy. Another area of interest is the investigation of the effects of carbonic anhydrase inhibition on other physiological processes, such as the regulation of blood pressure and the immune response. Finally, the development of new methods for the administration and delivery of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide could help to overcome some of its limitations in lab experiments and in vivo.
Synthesis Methods
The synthesis of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide involves the reaction of 5-hydroxy-3,5-dimethylpyrazole-1-carbothioamide with trimethylorthoformate in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place under reflux in a solvent, such as ethanol or methanol, and yields 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. It has been shown to inhibit the activity of carbonic anhydrase in various tissues, including the brain, kidney, and gastrointestinal tract. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been used to investigate the effects of carbonic anhydrase inhibition on acid-base balance, fluid secretion, and ion transport in these tissues. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been used to study the role of carbonic anhydrase in the regulation of intraocular pressure, which is relevant to the treatment of glaucoma.
properties
CAS RN |
104728-82-7 |
|---|---|
Product Name |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
Molecular Formula |
C7H13N3OS |
Molecular Weight |
187.27 g/mol |
IUPAC Name |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H13N3OS/c1-5-4-7(2,11)10(9-5)6(12)8-3/h11H,4H2,1-3H3,(H,8,12) |
InChI Key |
IFVMMYNRKZEABK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)O)C(=S)NC |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=S)NC |
synonyms |
1H-Pyrazole-1-carbothioamide,4,5-dihydro-5-hydroxy-N,3,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



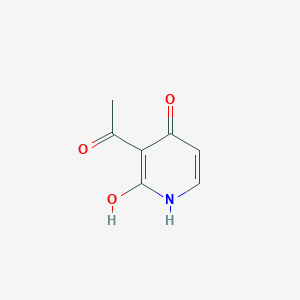

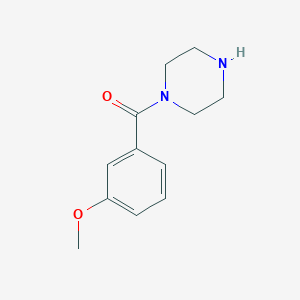
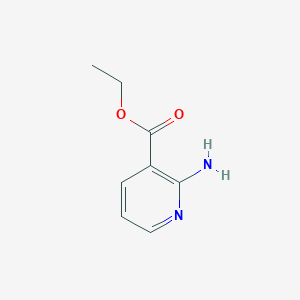
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
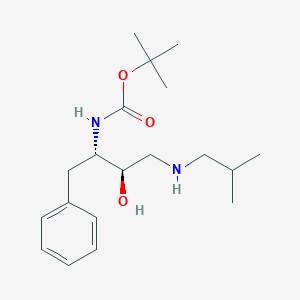
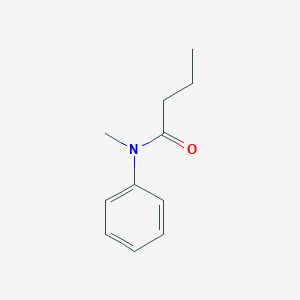
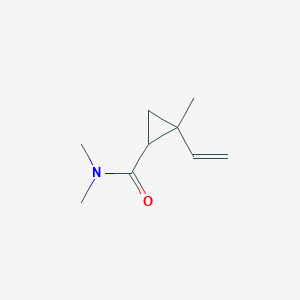
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

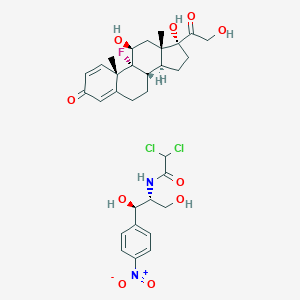
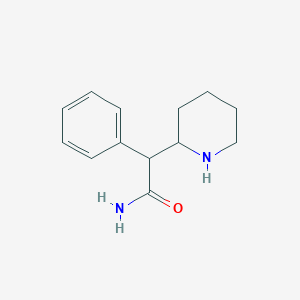
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)